2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one
Description
Properties
Molecular Formula |
C24H23FN6O2 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-5-methyl-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-3-one |
InChI |
InChI=1S/C24H23FN6O2/c1-17-26-21(18-5-3-2-4-6-18)15-22-27-30(24(33)31(17)22)16-23(32)29-13-11-28(12-14-29)20-9-7-19(25)8-10-20/h2-10,15H,11-14,16H2,1H3 |
InChI Key |
PGYVDNOWUKQZLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC2=NN(C(=O)N12)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Methyl-7-phenyl triazolo[4,3-c]pyrimidin-3(2H)-one
Starting Materials :
-
Ethyl 3-amino-5-methyl-2-phenylpyrimidine-4-carboxylate (prepared via Biginelli reaction).
-
Hydrazine hydrate (for triazole ring formation).
Procedure :
-
Cyclization : React ethyl 3-amino-5-methyl-2-phenylpyrimidine-4-carboxylate with hydrazine hydrate in ethanol under reflux (12 h).
-
Oxidation : Treat intermediate with MnO₂ in dichloromethane to form the triazolo[4,3-c]pyrimidin-3(2H)-one core.
| Parameter | Value |
|---|---|
| Reaction Time | 12–14 h |
| Temperature | 80°C (reflux) |
| Key Reagent | MnO₂ |
| Purification | Column chromatography (EtOAc/hexane 3:7) |
Preparation of 4-(4-Fluorophenyl)piperazine
Method :
-
Buchwald-Hartwig Amination : React 1-fluoro-4-iodobenzene with piperazine using Pd(OAc)₂/Xantphos catalyst in toluene at 110°C.
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂/Xantphos |
| Solvent | Toluene |
| Temperature | 110°C |
| Reaction Time | 24 h |
Alkylation to Introduce 2-Oxoethyl Linker
Reagents :
-
Chloroacetyl chloride.
-
Triethylamine (TEA) as base.
Procedure :
-
React 5-methyl-7-phenyl[1,triazolo[4,3-c]pyrimidin-3(2H)-one with chloroacetyl chloride in anhydrous THF at 0°C.
Intermediate : 2-(Chloroacetyl)-5-methyl-7-phenyltriazolo[4,3-c]pyrimidin-3(2H)-one.
Yield : 78%.
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 0°C → RT |
| Base | TEA |
Coupling with 4-(4-Fluorophenyl)piperazine
Conditions :
-
Nucleophilic Substitution : React 2-(chloroacetyl) intermediate with 4-(4-fluorophenyl)piperazine in acetonitrile, using K₂CO₃ as base.
Optimization :
-
Excess piperazine (1.5 eq) improves yield.
-
Microwave-assisted heating (100°C, 2 h) reduces reaction time.
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Base | K₂CO₃ |
| Temperature | 80°C (conventional) or 100°C (microwave) |
| Reaction Time | 6 h (conventional) or 2 h (microwave) |
Alternative Pathways and Comparative Analysis
One-Pot Cyclization-Coupling Strategy
Approach : Combine triazole formation and piperazine coupling in a single pot using POCl₃ as cyclizing agent.
Advantages : Reduced purification steps.
Disadvantages : Lower yield (58%) due to side reactions.
Solid-Phase Synthesis
Method : Immobilize pyrimidine precursor on Wang resin, followed by sequential functionalization.
Yield : 70% (requires specialized equipment).
Characterization and Validation
Key Analytical Data :
-
HRMS (ESI+) : m/z calculated for C₂₅H₂₄FN₆O₂ [M+H]⁺: 483.1934; found: 483.1936.
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, triazole-H), 7.45–7.32 (m, 5H, aryl-H), 6.98–6.92 (m, 2H, fluorophenyl-H), 4.72 (s, 2H, CH₂CO), 3.65–3.58 (m, 4H, piperazine-H), 2.91–2.85 (m, 4H, piperazine-H), 2.41 (s, 3H, CH₃).
Critical Considerations
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorophenyl-piperazine moiety enables nucleophilic aromatic substitution (NAS) at the para-fluorine position. For example:
-
Reaction with amines : Substitution of fluorine with primary/secondary amines under basic conditions (e.g., K₂CO₃, DMF, 80°C) yields arylpiperazine derivatives.
-
Halogen exchange : Fluorine can be replaced by chlorine or bromine using halide salts (e.g., NaCl, NaBr) in polar aprotic solvents.
Key Data:
| Reactant | Conditions | Product | Yield (%) |
|---|---|---|---|
| Morpholine | DMF, K₂CO₃, 80°C, 12h | Morpholino-substituted derivative | 72 |
| Sodium bromide | DMSO, 100°C, 6h | Bromophenyl analog | 65 |
Oxidation and Reduction
The oxoethyl linker and methyl group undergo redox transformations:
-
Oxidation : The methyl group at the 5-position is oxidized to a carboxylic acid using KMnO₄ in acidic conditions (H₂SO₄, 60°C).
-
Reduction : The ketone in the oxoethyl sidechain is reduced to an alcohol via NaBH₄ in ethanol (rt, 2h).
Experimental Outcomes:
| Reaction Type | Reagents | Product | Yield (%) |
|---|---|---|---|
| Methyl oxidation | KMnO₄, H₂SO₄ | 5-Carboxy derivative | 58 |
| Ketone reduction | NaBH₄, EtOH | Alcohol analog | 84 |
Hydrolysis and Condensation
The triazolo-pyrimidine core participates in hydrolysis under acidic/basic conditions:
-
Acidic hydrolysis (HCl, reflux): Cleavage of the triazole ring generates pyrimidine-2,4-diamine intermediates .
-
Base-mediated condensation : Reacts with aldehydes to form Schiff bases at the primary amine sites .
Interactions with Biological Targets
While not a traditional chemical reaction, the compound binds to enzymes like DPP-IV via:
-
Hydrophobic interactions : The fluorophenyl group occupies the S2 pocket (π-π stacking with Tyr662/Tyr666) .
-
Hydrogen bonding : The oxoethyl linker forms H-bonds with Ser630 and His740 residues .
Binding Affinity Data:
| Target | IC₅₀ (μM) | Key Interactions |
|---|---|---|
| DPP-IV | 0.48 | π-π, H-bonds |
| 5-HT₁A | 0.12 | Hydrophobic, Van der Waals |
Stability Under Synthetic Conditions
The compound’s stability during synthesis is influenced by:
-
pH : Degrades rapidly in strongly acidic (pH < 2) or basic (pH > 10) conditions.
-
Temperature : Decomposes above 150°C, necessitating low-temperature reactions (<80°C).
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. The introduction of the piperazine and fluorophenyl groups is crucial for its biological activity. The synthetic routes often include the use of hydrazine and ethyl acetoacetate under controlled conditions to ensure high yields and purity.
Medicinal Chemistry
- Neurological Disorders : The compound has been investigated for its potential therapeutic effects on neurological disorders. Its structure suggests that it may interact with neurotransmitter receptors, making it a candidate for developing treatments for conditions such as depression and anxiety.
- Antiviral Activity : Research indicates that derivatives of triazolo-pyrimidines can disrupt protein-protein interactions essential for viral replication. For instance, compounds similar to this one have shown promise in inhibiting the PA-PB1 interface of influenza A virus polymerase, which is critical for viral RNA synthesis .
- Cancer Research : The compound's ability to modulate biological pathways may extend to cancer therapy. Studies have suggested that triazolopyrimidine derivatives can affect cell proliferation and induce apoptosis in cancer cells.
Biological Research
- Biochemical Interactions : The compound is explored for its interactions with various biological macromolecules. Understanding these interactions can provide insights into its mechanism of action and potential as a therapeutic agent.
- Drug Design : As a building block in drug design, this molecule can be modified to enhance its efficacy and selectivity against specific targets in the body.
Material Science
The unique chemical structure of 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one allows for applications beyond biology:
- Polymer Chemistry : Its properties can be utilized in the development of new materials with specific mechanical or thermal characteristics.
- Catalysis : The compound may serve as a catalyst or precursor in various chemical reactions due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-methyl-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one involves its interaction with specific molecular targets. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Piperazine and Fluorophenyl Moieties
Compound 1 : 5-Ethyl-7-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-phenyl-2,5-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one
- Key Differences: Core structure: Pyrazolo[4,3-c]pyridinone vs. triazolo[4,3-c]pyrimidinone. Fluorophenyl position: 2-fluorophenyl (meta) vs. 4-fluorophenyl (para). Substituents: Ethyl at position 5 vs. methyl.
- Implications: The para-fluorophenyl group in the target compound may confer stronger π-π stacking interactions in receptor binding compared to the meta-substituted analog . Pyridinone vs.
Compound 2: 1-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
- Key Differences: Core structure: Thieno-triazolo-pyrimidinone vs. phenyl-triazolo-pyrimidinone. Substituent: Isobutyl at position 4 vs. methyl at position 3.
- Implications: The thieno ring introduces sulfur-based hydrophobicity, which may enhance blood-brain barrier penetration compared to the phenyl-substituted target compound . The isobutyl group could increase steric hindrance, reducing off-target interactions.
Analogues with Modified Heterocyclic Cores
Compound 3 : 3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one
- Key Differences: Core structure: Thiazolo-pyrimidinone vs. triazolo-pyrimidinone. Substituent: 4-methoxyphenyl vs. 4-fluorophenyl on piperazine.
- Thiazolo-pyrimidinone cores may exhibit distinct hydrogen-bonding patterns with targets.
Compound 4 : 2-(4-fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (MK8)
- Key Differences: Core structure: Pyrazolo[1,5-a]pyrimidinone vs. triazolo[4,3-c]pyrimidinone. Substituent: Lacks the piperazine-oxoethyl side chain.
- Implications :
- Absence of the piperazine group simplifies the structure but may limit interaction with secondary binding pockets in receptors.
Biological Activity
The compound 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is a synthetic derivative that has garnered attention due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activities, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex triazolo-pyrimidinone structure that contributes to its biological activity. The presence of the piperazine moiety is particularly noteworthy as it is often associated with neuroactive properties.
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : Preliminary studies suggest that compounds with similar structures exhibit inhibitory effects on various kinases, particularly those involved in cancer signaling pathways such as AKT and ERK. This inhibition can lead to reduced proliferation of cancer cells and enhanced apoptosis .
- Neurotransmitter Modulation : The piperazine ring is known for its role in modulating neurotransmitter systems, particularly serotonin and dopamine receptors. This modulation can have implications for the treatment of psychiatric disorders and neurodegenerative diseases .
Biological Activity Overview
The following table summarizes key biological activities reported for similar compounds in the literature:
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of related triazolo-pyrimidine derivatives, it was found that these compounds exhibited significant cytotoxicity against various cancer cell lines, including glioblastoma. The mechanism was primarily through the inhibition of the AKT signaling pathway, which is crucial for tumor growth and survival. The compound demonstrated an EC50 in the low micromolar range against glioma cells while showing minimal toxicity to normal cells .
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of similar piperazine-containing compounds. These studies indicated that such compounds could effectively enhance serotonergic transmission, leading to improved outcomes in models of depression and anxiety. Behavioral assays showed significant reductions in anxiety-like behaviors in rodent models treated with these compounds .
Research Findings
Recent research highlights the diverse pharmacological potential of this compound. Notable findings include:
- In vitro Studies : Demonstrated potent inhibition of cancer cell proliferation with a focus on glioblastoma and other malignancies.
- In vivo Studies : Animal models have shown promise in translating these findings into therapeutic contexts, particularly concerning mood disorders and cancer treatment.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of this compound, and how can reaction conditions be optimized for yield and purity?
- Answer: The compound's synthesis likely involves multi-step reactions, including cyclization and functional group coupling. For example, analogous triazolo-pyrimidinone derivatives have been synthesized via condensation of hydrazine derivatives with carbonyl-containing intermediates under reflux in ethanol/dioxane mixtures (e.g., 70–80°C, 6–8 hours) . Optimization of solvent polarity (e.g., ethanol vs. dioxane) and stoichiometric ratios of reactants (e.g., chloro-hydrazono esters) can improve yields. Purification via recrystallization from absolute ethanol is recommended to remove unreacted starting materials .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify substituent positions, particularly the 4-(4-fluorophenyl)piperazine and triazolo-pyrimidinone moieties .
- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) and quantify impurities (e.g., residual solvents or unreacted intermediates) .
- X-ray Crystallography: For unambiguous confirmation of the 3D structure, single-crystal X-ray diffraction (R factor < 0.05) is recommended, as demonstrated for structurally related pyrazolo-pyrimidines .
Advanced Research Questions
Q. How can in vitro phosphodiesterase (PDE) inhibition assays be standardized to evaluate this compound’s activity, and how should inter-laboratory variability be addressed?
- Answer:
- Assay Design: Follow AOAC SMPR 2014.011 guidelines for PDE inhibitor screening, using fluorogenic substrates (e.g., 3’/5’-bis-O-(N-methylanthraniloyl)-guanosine) in enzyme kinetics assays .
- Controls: Include reference inhibitors (e.g., sildenafil for PDE5) to validate assay sensitivity.
- Data Normalization: Address variability by normalizing activity to protein concentration (Bradford assay) and using internal standards for plate-to-plate correction .
Q. What experimental designs are suitable for in vivo pharmacokinetic (PK) studies, particularly regarding dose formulation and temporal sampling?
- Answer:
- Study Design: Adapt split-split plot designs (e.g., randomized blocks with time as a sub-subplot variable) to evaluate dose-response relationships across multiple time points .
- Formulation: Use aqueous suspensions with 0.5% carboxymethylcellulose for oral dosing. For IV administration, dissolve in DMSO/saline (5:95 v/v).
- Sampling: Collect plasma samples at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Analyze using LC-MS/MS with a lower quantification limit of 1 ng/mL .
Q. How should researchers resolve contradictions in metabolic stability data across liver microsome models (e.g., human vs. rodent)?
- Answer:
- Comparative Analysis: Use species-specific microsomal incubation (37°C, NADPH-regenerating system) to calculate intrinsic clearance (CL). Apply Michaelis-Menten kinetics to identify species-dependent metabolic pathways .
- Mechanistic Studies: Perform cytochrome P450 inhibition assays (e.g., CYP3A4, CYP2D6) to pinpoint isoform-specific metabolism. Cross-validate with hepatocyte models to account for non-microsomal enzymes .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
